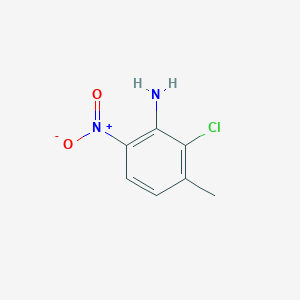

2-Chloro-3-methyl-6-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-methyl-6-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a methyl group (-CH3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-6-nitroaniline typically involves the nitration of 2-Chloro-3-methylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the diazotization of 3-Chloro-5-methyl-4-nitroaniline followed by reduction using hypophosphorous acid and iron powder. This method is advantageous due to its high yield, mild reaction conditions, and cost-effectiveness .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes reduction to form an amino (-NH₂) group under various conditions. This reaction is critical for synthesizing intermediates in pharmaceutical and agrochemical applications.

Key Reagents and Conditions:

Mechanism :

The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine. In microbial systems (e.g., Rhodococcus sp.), this reduction is coupled with dechlorination .

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at position 2 is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the nitro group.

Reaction Examples:

| Nucleophile | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH, 80–100°C | 2-Hydroxy-3-methyl-6-nitroaniline | Requires prolonged heating | |

| Ammonia (NH₃) | Ethanol, 60°C, sealed tube | 2-Amino-3-methyl-6-nitroaniline | Competitive with reduction |

Steric and Electronic Effects :

The methyl group at position 3 hinders substitution at adjacent positions, favoring reactions at the chlorine site.

Diazotization and Subsequent Transformations

The amino group (from nitro reduction) can be diazotized, enabling further functionalization.

Protocol and Outcomes:

Applications :

Diazonium intermediates enable the introduction of halides, cyanides, or hydroxyl groups for advanced syntheses .

Microbial Degradation Pathways

In aerobic environments, Rhodococcus sp. MB-P1 degrades structurally similar nitroanilines via:

-

Nitro Reduction : Converts -NO₂ to -NH₂, forming 4-amino-3-chlorophenol derivatives.

-

Oxidative Dearomatization : Dioxygenase enzymes cleave the aromatic ring, yielding 6-chlorohydroxyquinol .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Positional Influence |

|---|---|---|---|

| -NO₂ | Reduction | H₂/Pd-C, Fe/HCl | Meta-directing, deactivating |

| -Cl | Nucleophilic substitution | NaOH, NH₃ | Ortho/para-directing (via resonance) |

| -NH₂ | Diazotization | NaNO₂/HCl | Activates ring for electrophilic attack |

Environmental and Stability Considerations

-

Photodegradation : Nitro groups enhance UV absorption, accelerating photolytic breakdown.

-

Storage : Stable under inert conditions but sensitive to prolonged exposure to light or moisture .

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthesizing bioactive molecules and studying environmental degradation pathways.

Scientific Research Applications

2-Chloro-3-methyl-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methyl groups influence the compound’s reactivity and selectivity in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methyl-6-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This positioning influences its reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Biological Activity

2-Chloro-3-methyl-6-nitroaniline (C7H7ClN2O2) is an organic compound that has garnered attention in various fields due to its unique biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClN2O2 |

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | This compound |

| InChI Key | FVBMJNOCUDGNTF-UHFFFAOYSA-N |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and the mitochondrial pathway, which is critical for programmed cell death.

The biological activity of this compound can be attributed to its structural components:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.

- Chloro Group : This group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions.

- Methyl Group : The presence of the methyl group influences the lipophilicity of the compound, affecting its permeability across cellular membranes.

Case Studies

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that it had a minimum inhibitory concentration (MIC) lower than that of several common antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound promotes oxidative stress within cancer cells .

Research Findings Summary

Recent research highlights the diverse applications and biological activities of this compound:

- Antimicrobial Efficacy : Effective against multiple bacterial strains.

- Anticancer Potential : Induces apoptosis in various cancer cell lines.

- Mechanistic Insights : Involves reactive intermediates and oxidative stress pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Chloro-3-methyl-6-nitroaniline to minimize byproducts during nitration and chlorination steps?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For nitration, use mixed acid systems (HNO₃/H₂SO₄) at 0–5°C to reduce over-nitration . Chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃) should be monitored via HPLC to track intermediate formation (e.g., 2-Chloro-6-methylaniline, CAS 87-63-8) . Key parameters include:

| Parameter | Optimal Range | Analytical Validation |

|---|---|---|

| Nitration Temp. | 0–5°C | TLC (Rf = 0.3 in EtOAc/hexane) |

| Chlorination Time | 2–3 hrs | GC-MS (m/z 141.59 [M⁺]) |

| Workup | Neutralization with NaHCO₃ | NMR (δ 2.3 ppm, CH₃ group) |

Q. What spectroscopic techniques are critical for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

- NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and nitro group shifts using ¹H/¹³C 2D correlation (HSQC/HMBC) .

- IR : Confirm nitro (1520 cm⁻¹) and amine (3350 cm⁻¹) stretches.

- Mass Spectrometry : Validate molecular ion (m/z 200.59) and fragmentation patterns (e.g., loss of NO₂ group) .

Discrepancies in functional group assignments (e.g., amine vs. amide) require cross-validation with X-ray crystallography (SHELX refinement) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound for photochemical applications?

Methodological Answer: DFT calculations (B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps to assess charge-transfer behavior . Key steps:

Geometry Optimization : Use Gaussian 09 with Becke exchange-correlation functionals .

Solvent Effects : Apply PCM to simulate polar solvents (ε = 78.3 for water).

Output Analysis : Compare predicted UV-Vis spectra (TD-DFT) with experimental data (λmax ~420 nm) .

Contradictions in excitation energies (>5% deviation) may arise from neglecting exact-exchange terms; hybrid functionals (e.g., ωB97X-D) improve accuracy .

Q. How do regioselectivity contradictions arise in the synthesis of halogenated nitroanilines, and how can they be resolved experimentally?

Methodological Answer: Regioselectivity conflicts (e.g., 3-chloro vs. 4-chloro isomers) stem from steric/electronic effects during electrophilic substitution . To resolve:

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 80°C) and monitor intermediates via in-situ FTIR .

- Crystallographic Validation : Use SHELXL for single-crystal refinement to confirm substitution patterns .

Example: 2-Chloro-6-methylaniline (CAS 87-63-8) crystallizes in P2₁/c space group, with Cl–C–C–N torsion angle = 178° .

Q. What are the environmental degradation pathways of this compound, and how can its persistence in aquatic systems be modeled?

Methodological Answer:

- Photodegradation : Simulate UV irradiation (λ = 254 nm) and track nitro-to-amine reduction via LC-MS/MS .

- Biodegradation : Use OECD 301F respirometry to assess microbial breakdown; note recalcitrance due to chloro and nitro groups .

- QSPR Modeling : Apply EPI Suite to predict log Kow (est. 2.8) and bioaccumulation potential .

Q. How can researchers safely handle this compound given its hazardous properties?

Methodological Answer:

Properties

Molecular Formula |

C7H7ClN2O2 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

2-chloro-3-methyl-6-nitroaniline |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3 |

InChI Key |

FVBMJNOCUDGNTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.